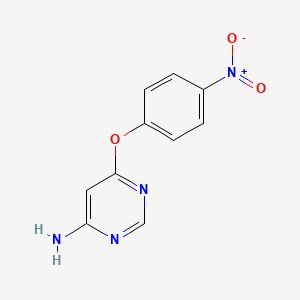

4-Amino-6-(4-nitrophenoxy)pyrimidine

Übersicht

Beschreibung

4-Amino-6-(4-nitrophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H8N4O3 and its molecular weight is 232.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action:

4-Amino-6-(4-nitrophenoxy)pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds often act by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies:

- A study demonstrated that certain pyrimidine derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and renal cancers, with IC50 values indicating effective growth inhibition .

- Another investigation revealed that specific derivatives triggered apoptosis in leukemia cells by activating caspase-3 and upregulating pro-apoptotic proteins like Bax while downregulating Bcl-2 .

Data Table: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-468 (Breast) | 5.00 | Induces apoptosis via caspase activation |

| This compound | UO-31 (Renal) | 3.50 | Cell cycle arrest at G2/M phase |

| This compound | SR (Leukemia) | 4.00 | Modulates Bax/Bcl-2 ratio |

Anti-inflammatory Properties

Research Findings:

Pyrimidine derivatives, including this compound, have shown significant anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes. This is critical for developing new anti-inflammatory drugs.

Case Studies:

- A review highlighted that various pyrimidine compounds exhibited potent inhibition of COX-2 activity, which is crucial in inflammatory processes .

- Experimental results indicated that certain derivatives reduced edema in animal models, demonstrating their potential as anti-inflammatory agents .

Data Table: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | Test Model | ED50 (µM) | Inhibition Mechanism |

|---|---|---|---|

| This compound | Carrageenan-induced edema | 8.23 | COX-2 inhibition |

| This compound | Cotton pellet-induced granuloma | 9.47 | Suppression of iNOS expression |

Antimicrobial Applications

Overview:

The antimicrobial properties of pyrimidine derivatives are significant for developing new antibiotics and treatments for infectious diseases. The nitro group in this compound enhances its activity against various pathogens.

Case Studies:

- Research has shown that compounds with the nitrophenoxy moiety exhibit activity against Mycobacterium tuberculosis, addressing the urgent need for new antitubercular agents .

- Other studies have reported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 0.5 | Antitubercular |

| This compound | E. coli | 1.0 | Broad-spectrum antibacterial |

Eigenschaften

Molekularformel |

C10H8N4O3 |

|---|---|

Molekulargewicht |

232.20 g/mol |

IUPAC-Name |

6-(4-nitrophenoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C10H8N4O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13) |

InChI-Schlüssel |

ASLMCNIFOSOQPE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC(=C2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.